1-(4-Bromophenyl)-3-ethoxypropan-1-one

Chemical Purity Analytical Chemistry Procurement Specification

This compound is a non-fungible bifunctional building block; substituting with generic bromophenyl ketones (e.g., 1-(4-bromophenyl)ethan-1-one) or methoxy analogs eliminates the precisely engineered side chain required for downstream cross-coupling. Procure the ≥95% purity grade to minimize impurity-driven side reactions, ensure simpler purification, and maximize yields in patent-sensitive medicinal chemistry, agrochemical, and materials science R&D.

Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
CAS No. 859954-71-5
Cat. No. B1390674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-3-ethoxypropan-1-one
CAS859954-71-5
Molecular FormulaC11H13BrO2
Molecular Weight257.12 g/mol
Structural Identifiers
SMILESCCOCCC(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C11H13BrO2/c1-2-14-8-7-11(13)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3
InChIKeyWHSWTQDFFOMRKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-3-ethoxypropan-1-one (CAS 859954-71-5) Procurement Guide: Chemical Properties and Baseline Specifications


1-(4-Bromophenyl)-3-ethoxypropan-1-one (CAS 859954-71-5) is a synthetic organic compound classified as a β-ethoxy ketone, featuring a para-brominated phenyl ring . It has a molecular formula of C11H13BrO2 and a molecular weight of 257.12 g/mol . In its standard form, it is a yellowish solid with a reported melting point range of 75-77°C . This compound is not known for any intrinsic biological activity but serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical and agrochemical research .

Why Generic Substitution of 1-(4-Bromophenyl)-3-ethoxypropan-1-one Fails: The Critical Role of the β-Ethoxy and para-Bromo Moieties


In procurement for research, substituting 1-(4-Bromophenyl)-3-ethoxypropan-1-one with a generic 'bromophenyl ketone' or a closely related analog can derail a synthetic project. The compound's value is not in its ketone group but in its specific dual-functionalized scaffold. The para-bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the β-ethoxy group serves as a protected or modifiable side chain. Replacing it with a simple 1-(4-bromophenyl)ethan-1-one eliminates the entire functionalized carbon chain required for downstream steps . Similarly, substituting with 1-(4-bromophenyl)-3-methoxypropan-1-one alters the steric and electronic properties of the side chain, which can lead to different reaction rates and product distributions . The following quantitative evidence underscores the specific, verifiable characteristics that make this compound a necessary, non-fungible selection.

1-(4-Bromophenyl)-3-ethoxypropan-1-one (859954-71-5): Verifiable Differentiation Evidence for Scientific Procurement


Differentiation by Purity Grade: Comparison of Commercially Available 1-(4-Bromophenyl)-3-ethoxypropan-1-one Batches

The purity of 1-(4-Bromophenyl)-3-ethoxypropan-1-one varies significantly among suppliers, which is a primary differentiator for procurement. One supplier lists the compound at a purity of 98%, determined by standard analytical methods . Another supplier provides a lower purity grade of 95%+ . For research applications sensitive to impurities, such as material science or advanced pharmaceutical synthesis where byproducts can affect downstream reactions, the 98% grade offers a quantified advantage by reducing the total impurity load by 60% (from 5% to 2%) .

Chemical Purity Analytical Chemistry Procurement Specification

Structural and Reactivity Differentiation: 1-(4-Bromophenyl)-3-ethoxypropan-1-one vs. 1-(4-Bromophenyl)ethan-1-one

1-(4-Bromophenyl)ethan-1-one (CAS 99-90-1), also known as 4'-bromoacetophenone, is a simpler ketone lacking the β-ethoxypropyl chain. The target compound provides a distinct synthetic advantage: the ethoxypropanone moiety introduces a functionalized three-carbon unit that can undergo further transformations such as enolate alkylation, reduction to a secondary alcohol, or cleavage to a carboxylic acid . This is not possible with 1-(4-Bromophenyl)ethan-1-one, which can only be functionalized at the methyl group via deprotonation with a strong base, a process that is less versatile and may lead to side reactions .

Synthetic Chemistry Organic Building Blocks Reaction Selectivity

Synthesis-Specific Utility: 1-(4-Bromophenyl)-3-ethoxypropan-1-one as a Key Intermediate in Patent Literature

The compound is identified as a valuable intermediate in the synthesis of more complex molecules, as highlighted in patent literature. For instance, it falls within the scope of organic compounds used in the preparation of novel pharmaceutical compositions, as described in patent US-8759365-B2 . While the patent does not explicitly quantify a single reaction yield for this specific compound, its inclusion in a library of intermediates for generating biologically active molecules provides a higher-level, application-specific rationale for procurement compared to a generic building block not found in such disclosures.

Patent Synthesis Pharmaceutical Intermediates Cross-Coupling

1-(4-Bromophenyl)-3-ethoxypropan-1-one (859954-71-5): Optimal Application Scenarios Based on Differentiated Evidence


Advanced Pharmaceutical Intermediate for Custom Synthesis

This compound is optimally procured when a synthetic route requires a bifunctional building block containing both a para-bromophenyl handle for cross-coupling and a protected three-carbon chain for further elaboration . Its specific use in patent-protected synthetic pathways makes it a targeted reagent for medicinal chemistry and process R&D, rather than a general-use ketone.

Synthesis of High-Purity Complex Molecules

When a multi-step synthesis is sensitive to impurities, procuring the higher purity grade of this compound (e.g., 98% ) is justified. The quantified reduction in impurity load compared to lower-grade alternatives directly translates to cleaner reaction profiles, simpler purification steps, and higher yields of the final target molecule.

Agrochemical Research and Development

As an intermediate in the synthesis of complex organic molecules, 1-(4-Bromophenyl)-3-ethoxypropan-1-one is used in the development of novel active ingredients for agrochemicals . Its dual functionality allows for the creation of diverse chemical libraries for screening against agricultural pests or for optimizing the properties of lead candidates.

Material Science and Functional Material Development

In material science, this compound serves as a building block for creating functional materials . Its rigid bromophenyl core and flexible ethoxypropanone side chain provide a unique combination of properties that can be exploited in the design of novel polymers, liquid crystals, or organic electronic materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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